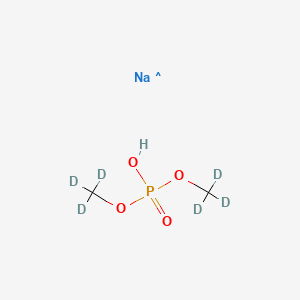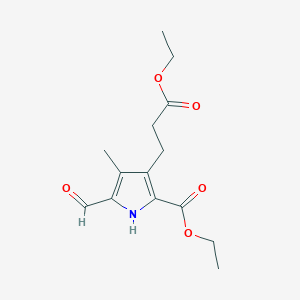
1-(4-Fluoro-2-hydroxy-3-nitrophenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluoro-2-hydroxy-3-nitrophenyl)ethan-1-one is an organic compound with the molecular formula C8H6FNO4 and a molecular weight of 199.14 g/mol . This compound is characterized by the presence of a fluoro group, a hydroxy group, and a nitro group attached to a phenyl ring, along with an ethanone moiety. It is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of 1-(4-Fluoro-2-hydroxy-3-nitrophenyl)ethan-1-one typically involves the oxidation and rearrangement of 4-fluoro-3-nitrophenol. One common method includes mixing 15g of 4-fluoro-3-nitrophenol with 40mL of acetonitrile and 2.5g of a specific catalyst. The mixture is then heated to 50°C, and 40mL of 35% hydrogen peroxide is added dropwise. The reaction is stirred for 10 hours at this temperature. After cooling, the reaction mixture is centrifuged, and the catalyst is filtered out. The filtrate is diluted with 100mL of water and extracted with ether. The organic phase is dried over anhydrous magnesium sulfate and distilled under reduced pressure to obtain the solid product .
Analyse Chemischer Reaktionen
1-(4-Fluoro-2-hydroxy-3-nitrophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(4-Fluoro-2-hydroxy-3-nitrophenyl)ethan-1-one is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the development of fluorinated antibiotics and other bioactive molecules.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: The compound is used in the production of liquid crystal materials and other advanced materials.
Wirkmechanismus
The mechanism of action of 1-(4-Fluoro-2-hydroxy-3-nitrophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The fluoro and nitro groups play a crucial role in its biological activity, influencing its binding affinity and reactivity with target molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1-(4-Fluoro-2-hydroxy-3-nitrophenyl)ethan-1-one can be compared with similar compounds such as:
1-(4-Fluoro-2-nitrophenyl)ethan-1-one: This compound lacks the hydroxy group, which may affect its reactivity and applications.
1-(3-Fluoro-4-nitrophenyl)ethanone: The position of the fluoro and nitro groups is different, leading to variations in chemical properties and applications.
4’-Hydroxy-3’-Nitroacetophenone:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H6FNO4 |
|---|---|
Molekulargewicht |
199.14 g/mol |
IUPAC-Name |
1-(4-fluoro-2-hydroxy-3-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H6FNO4/c1-4(11)5-2-3-6(9)7(8(5)12)10(13)14/h2-3,12H,1H3 |
InChI-Schlüssel |
XWDXEWMZTVIYSU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C(=C(C=C1)F)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-oxo-3-[[(10E,20E)-5,7,9,19,23,25,27,31,33,34,35-undecahydroxy-8,10,14,18,22,26,30-heptamethyl-15-[(Z)-4-methyl-10-[(N'-methylcarbamimidoyl)amino]dec-4-en-2-yl]-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,20-dien-3-yl]oxy]propanoic acid](/img/structure/B14080511.png)




![1,3-Dithiolo[4,5-f][1,3,5]trithiepin-2-thione](/img/structure/B14080570.png)


![5-ethyl-3-(2-hydroxyphenyl)-4-[3-methoxy-4-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14080582.png)

![9-[(6aR,8R,9aR)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-8-bromo-6-phenylmethoxypurin-2-amine](/img/structure/B14080597.png)

